3-Bromo-5-iodo-N-isopropylbenzamide
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Overview
Description
3-Bromo-5-iodo-N-isopropylbenzamide is a halogenated benzamide derivative This compound is characterized by the presence of both bromine and iodine atoms on the benzene ring, along with an isopropyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-N-isopropylbenzamide typically involves the halogenation of a benzamide precursor. One common method is the bromination and iodination of N-isopropylbenzamide. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst.
Bromination: The benzamide precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the benzene ring.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-N-isopropylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Heck or Sonogashira coupling, to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The amide functional group can undergo oxidation or reduction reactions to form corresponding carboxylic acids or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea can be used in the presence of a base like potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with different functional groups.
Coupling Reactions: Formation of biaryl compounds or other complex molecules.
Oxidation and Reduction: Formation of carboxylic acids or primary amines.
Scientific Research Applications
3-Bromo-5-iodo-N-isopropylbenzamide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-N-isopropylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar structure but lacks the isopropylamide group.
3-Bromo-5-iodoaniline: Contains an amino group instead of an amide group.
3-Bromo-5-iodobenzyl alcohol: Contains a hydroxyl group instead of an amide group.
Uniqueness
3-Bromo-5-iodo-N-isopropylbenzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the isopropylamide group
Properties
IUPAC Name |
3-bromo-5-iodo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIAWHTZSPNGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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